molecular formula C12H7N3O2 B8290938 5-Nitro-2-pyridin-2-ylbenzonitrile

5-Nitro-2-pyridin-2-ylbenzonitrile

Cat. No. B8290938
M. Wt: 225.20 g/mol
InChI Key: HEVFQYSXXBFWGM-UHFFFAOYSA-N
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Patent
US08183275B2

Procedure details

A mixture of 5-nitro-2-pyridin-2-ylbenzonitrile (370 mg, 1.69 mmol), iron powder (473 mg, 8.45 mmol), ammonium chloride (99 mg, 1.86 mmol), ethanol (20 mL) and water (10 mL) was heated at reflux for 1 h. Upon cooling, the reaction mixture was filtered through Celite, rinsed with ethyl acetate, and the filtrate was concentrated. The resulting residue was purified by flash column chromatography on silica gel eluting with 0-50% ethyl acetate hexanes to provide 5-amino-2-pyridin-2-ylbenzonitrile.
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
99 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
473 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=2)=[C:8]([CH:11]=1)[C:9]#[N:10])([O-])=O.[Cl-].[NH4+].C(O)C>[Fe].O>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=2)=[C:8]([CH:11]=1)[C:9]#[N:10] |f:1.2|

Inputs

Step One
Name
Quantity
370 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=C(C#N)C1)C1=NC=CC=C1
Name
Quantity
99 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
473 mg
Type
catalyst
Smiles
[Fe]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through Celite
WASH
Type
WASH
Details
rinsed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash column chromatography on silica gel eluting with 0-50% ethyl acetate hexanes

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=C(C#N)C1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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